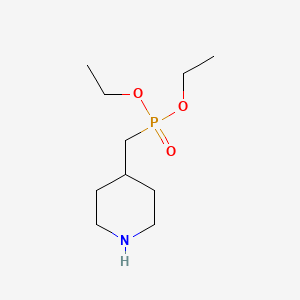
Diethyl (piperidin-4-ylmethyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (piperidin-4-ylmethyl)phosphonate is an organophosphorus compound with the molecular formula C10H22NO3P and a molecular weight of 235.26 g/mol . This compound is characterized by the presence of a piperidine ring, a phosphonate group, and two ethyl groups. It is commonly used in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl (piperidin-4-ylmethyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of piperidine with diethyl phosphite in the presence of a base, such as sodium hydride or potassium carbonate . The reaction typically occurs under mild conditions, with the temperature maintained around 0-25°C. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts, such as palladium or nickel, can also be employed to facilitate the reaction and improve selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl (piperidin-4-ylmethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine or phosphine oxide.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or aryl halides are employed in substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine or phosphine oxide derivatives.
Substitution: Various alkyl or aryl phosphonates
Applications De Recherche Scientifique
Diethyl (piperidin-4-ylmethyl)phosphonate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of diethyl (piperidin-4-ylmethyl)phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonate group can mimic the structure of phosphate esters, allowing the compound to act as a competitive inhibitor of enzymes that utilize phosphate substrates . This interaction can disrupt normal enzymatic activity and lead to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl (pyridine-4-ylmethyl)phosphonate: Similar in structure but contains a pyridine ring instead of a piperidine ring.
Diethyl (pyridine-3-ylmethyl)phosphonate: Another similar compound with a pyridine ring at a different position.
Diethyl (pyridine-2-ylmethyl)phosphonate: Similar structure with the pyridine ring at the 2-position.
Uniqueness
Diethyl (piperidin-4-ylmethyl)phosphonate is unique due to the presence of the piperidine ring, which imparts different chemical and biological properties compared to its pyridine analogs. The piperidine ring can enhance the compound’s stability and reactivity, making it a valuable reagent in organic synthesis and a potential candidate for drug development .
Propriétés
Formule moléculaire |
C10H22NO3P |
|---|---|
Poids moléculaire |
235.26 g/mol |
Nom IUPAC |
4-(diethoxyphosphorylmethyl)piperidine |
InChI |
InChI=1S/C10H22NO3P/c1-3-13-15(12,14-4-2)9-10-5-7-11-8-6-10/h10-11H,3-9H2,1-2H3 |
Clé InChI |
FTPDATWQIFNIDU-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(CC1CCNCC1)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


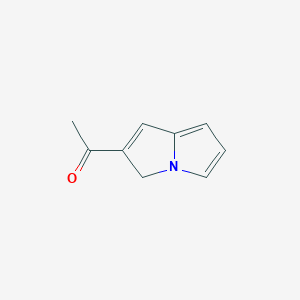

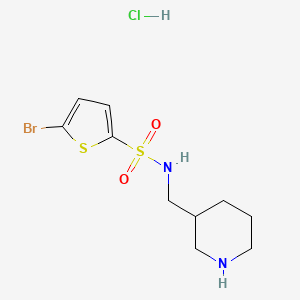
![Methyl 3-[4-(chloromethyl)phenyl]propanoate](/img/structure/B13972606.png)
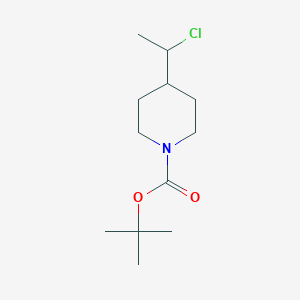

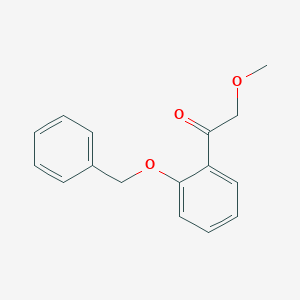
![(9H-Fluoren-9-YL)methyl 2-amino-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate](/img/structure/B13972629.png)
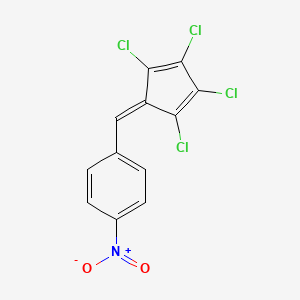
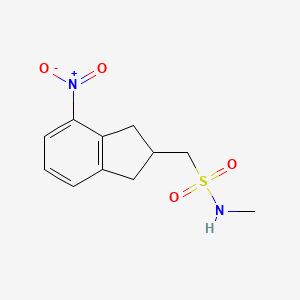
![4-Chloro-3-iodo-1-methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B13972637.png)
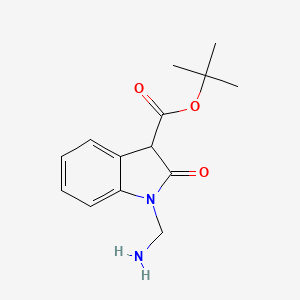

![methyl 6-fluoro-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B13972652.png)
